2-ニトログリセリン

概要

説明

Glycerol-2-nitrate, also known as glyceronitrate, is a nitrated derivative of glycerol, a natural compound found in many biological systems. It is a colorless and odorless solid, and is soluble in water and alcohol. Glycerol-2-nitrate is used in a variety of scientific research applications and is known to have a wide range of biochemical and physiological effects.

科学的研究の応用

バイオディーゼル副産物の利用

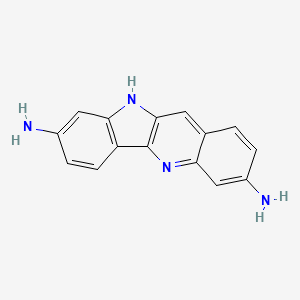

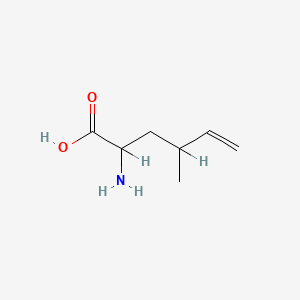

2-ニトログリセリンは、グリセロールの誘導体として、バイオディーゼル製造の副産物として生成されるグリセロールの過剰を解消するために利用できます。 研究者は、ニトロ化、環化、重合プロセスを通じてグリセロールからポリグリシジルニトレート(PGN)などの付加価値製品への変換を研究してきました {svg_1}.

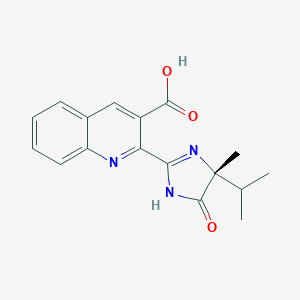

エネルギー性ポリマーの製造

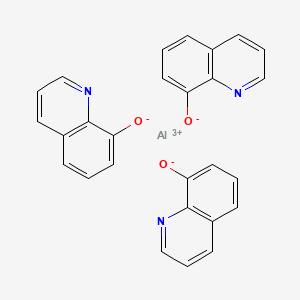

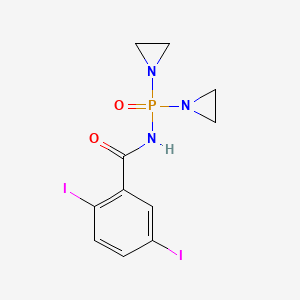

2-ニトログリセリンの有望な用途の1つは、推進剤のバインダーとして使用されるエネルギー性ポリマーであるPGNの製造です。 グリセロールのニトロ化は、航空宇宙産業や防衛産業で用途のあるPGNの合成において重要なステップです {svg_2}.

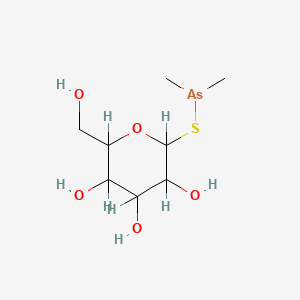

推進剤の配合

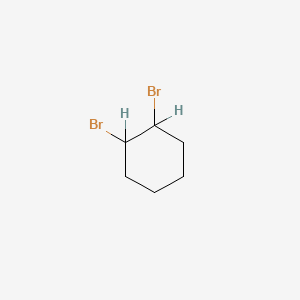

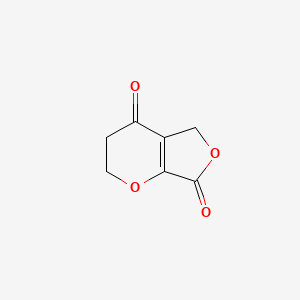

2-ニトログリセリンは、推進剤の配合に関与しています。これは可塑剤およびバインダーとして機能し、推進剤の機械的特性を向上させます。 この用途は、より安定で効率的なロケットおよびミサイル技術の開発に不可欠です {svg_3}.

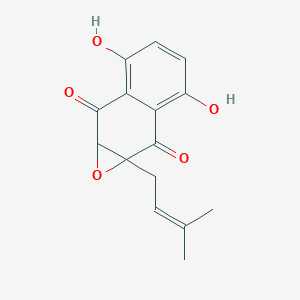

廃棄物管理

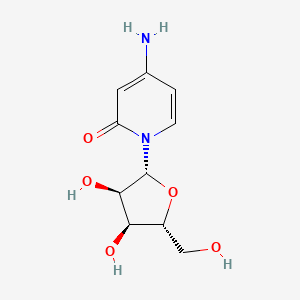

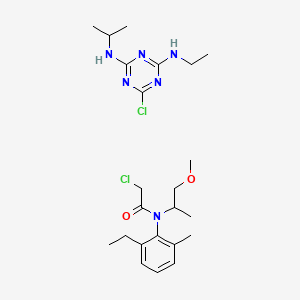

グリセロールから2-ニトログリセリンへの変換は、過剰なグリセロールを処理するための代替手段を提供し、環境汚染物質になるのを防ぎます。 この用途は、バイオディーゼルを生産する産業における持続可能な慣行にとって重要です {svg_4}.

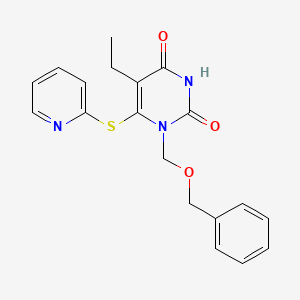

ニトロセルロースの改質

2-ニトログリセリンは、推進剤や爆薬の重要な成分であるニトロセルロース(NC)の改質に役割を果たします。 NCの未反応のヒドロキシル基にグリセロールを導入することにより、研究者は、感度と安定性が向上した硝酸グリセロールエーテルセルロース(NGEC)を生成できます {svg_5}.

エネルギー物質の研究

エネルギー物質の分野では、2-ニトログリセリンは、硝酸とのグリセロールのニトロ化に影響を与える熱力学パラメーターを研究するために使用されます。 この研究は、グリセロールをその硝化形態に最高の変換率で達成するための最適な条件を決定するために不可欠です {svg_6}.

環境修復

2-ニトログリセリンは、環境修復プロセスで使用できます。 たとえば、農業排水に一般的に見られる除草剤であるアラクロールの分解に用途があるナノスケールのゼロ価鉄の合成に関与することができます {svg_7}.

作用機序

Target of Action

Glycerol-2-nitrate, also known as glyceryl trinitrate or nitroglycerin, primarily targets the smooth muscle cells in the body . These cells are found in various parts of the body, including the walls of blood vessels. The compound’s role is to cause relaxation of these smooth muscle cells, leading to vasodilation, or widening of the blood vessels .

Mode of Action

Glycerol-2-nitrate acts as a prodrug, which means it is converted into its active form within the body . It is metabolized by mitochondrial aldehyde dehydrogenase in smooth muscle cells to produce nitric oxide (NO), a potent vasodilator . This results in the relaxation of the smooth muscle cells and dilation of both arteries and veins .

Biochemical Pathways

The conversion of glycerol-2-nitrate into its active form involves several biochemical pathways. One of these is the denitration pathway, where the nitrate groups in the compound are reduced to produce nitric oxide . This process is facilitated by various enzymes, including glycerol dehydratase . The production of nitric oxide then triggers further biochemical reactions that lead to the relaxation of smooth muscle cells and vasodilation .

Pharmacokinetics

The pharmacokinetics of glycerol-2-nitrate are characterized by significant intra- and inter-individual variability . After administration, it is rapidly metabolized in the liver and other sites, including red blood cells and the vascular wall . The half-life of elimination is approximately 3 minutes . The metabolites of glycerol-2-nitrate, including 1,2-glyceryl dinitrate and 1,3-glyceryl dinitrate, are excreted in the urine .

Result of Action

The primary result of glycerol-2-nitrate’s action is the dilation of blood vessels, which can help to alleviate conditions such as angina pectoris, heart failure, and hypertension . By relaxing the smooth muscle cells in the walls of the arteries and veins, it reduces the resistance to blood flow and decreases the workload on the heart .

Action Environment

The action of glycerol-2-nitrate can be influenced by various environmental factors. For instance, the presence of certain impurities in crude glycerol, such as methanol, inorganic salts, and residual free fatty acids, can affect the efficiency of the denitratation process . Certain strains of bacteria have been found to exhibit high tolerance against these impurities, suggesting potential strategies for optimizing the use of glycerol-2-nitrate in different environments .

Safety and Hazards

将来の方向性

Denitratation, the selective reduction of nitrate to nitrite, is a novel process and when coupled with anaerobic ammonium oxidation (anammox) could achieve resource-efficient biological nitrogen removal of ammonium- and nitrate-laden waste streams . At the optimal influent chemical oxygen demand to nitrate ratio of 3.0 : 1 identified, glycerol supported selective nitrate reduction to nitrite (nitrite accumulation ratio, NAR = 62%) and near-complete nitrate conversion (nitrate reduction ratio, NRR = 96%), indicating its viability in a denitratation system .

特性

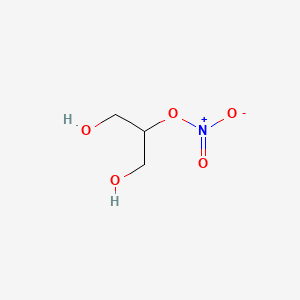

IUPAC Name |

1,3-dihydroxypropan-2-yl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZBMMOLPVKAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211031 | |

| Record name | Glycerol-2-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-12-2 | |

| Record name | Glycerol 2-mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol-2-nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol-2-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 620-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 2-NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3K9AJ5J41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glycerol-2-nitrate compare to Glyceryl Trinitrate in terms of its duration of action?

A1: Research indicates that Glycerol-2-nitrate demonstrates a considerably longer duration of action compared to Glyceryl Trinitrate when administered both intravenously and orally. This prolonged activity profile was observed in various animal models, including rabbits, cats, and dogs [, ]. While the duration of action for Glyceryl Trinitrate ranged from 15 to 360 minutes depending on the dose, Glycerol-2-nitrate exhibited effects for up to 6 hours []. This difference in pharmacokinetic behavior could have implications for their respective dosing regimens and clinical applications.

Q2: What is the primary metabolic pathway of Glyceryl Trinitrate, and how does Glycerol-2-nitrate contribute to its overall pharmacological effect?

A2: Following oral administration of Glyceryl Trinitrate, Glycerol-2-nitrate emerges as the major metabolite, surpassing other metabolites like Glyceryl 1-nitrate (G-1-N), Glyceryl 1,2-dinitrate (1,2-GDN), and Glyceryl 1,3-dinitrate (1,3-GDN) []. Interestingly, after a substantial oral dose of Glyceryl Trinitrate (30 mg/kg), Glycerol-2-nitrate begins contributing to the overall pharmacological effect from the third hour onwards []. This suggests that the prolonged action of Glyceryl Trinitrate observed after a large oral dose could be partly attributed to the sustained presence and activity of its metabolite, Glycerol-2-nitrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)

![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)